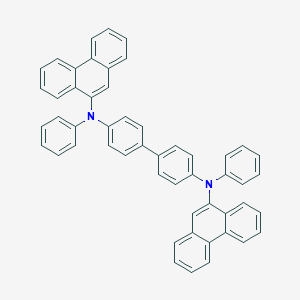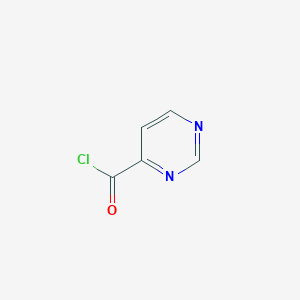
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate, also known as DMFBB, is a calcium channel blocker. DMFBB is a synthetic compound that is used in scientific research to study the effects of calcium channel blockers on the body.
Mecanismo De Acción
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate works by blocking the L-type calcium channels in the heart and blood vessels. This reduces the amount of calcium that enters the cells, which in turn reduces the amount of calcium available for muscle contraction. This results in a reduction in the workload of the heart, a decrease in blood pressure, and a reduction in the frequency and severity of angina attacks.
Efectos Bioquímicos Y Fisiológicos
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce blood pressure, reduce the workload of the heart, and reduce the frequency and severity of angina attacks. Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate in lab experiments is that it is a well-established calcium channel blocker that has been extensively studied. This means that there is a large body of literature available on its effects and mechanisms of action. One limitation of using Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the body.
Direcciones Futuras
There are many future directions for research on Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate. One area of research could be to study the effects of Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate on other calcium channels in the body. Another area of research could be to study the effects of Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate on different types of cells, such as cancer cells. Additionally, future research could focus on developing new calcium channel blockers that are more effective and have fewer side effects than Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate.
Conclusion:
In conclusion, Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is a calcium channel blocker that is used in scientific research to study the effects of calcium channel blockers on the body. Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has been shown to reduce blood pressure, reduce the workload of the heart, and reduce the frequency and severity of angina attacks. While Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has some limitations for lab experiments, it is a well-established compound that has been extensively studied. There are many future directions for research on Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate, including studying its effects on other calcium channels and developing new calcium channel blockers.
Métodos De Síntesis
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate can be synthesized by reacting 2,4-difluorobenzophenone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with calcium chloride to form Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate.
Aplicaciones Científicas De Investigación
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is used in scientific research to study the effects of calcium channel blockers on the body. Calcium channel blockers are drugs that block the entry of calcium into cells. This can have a variety of effects on the body, including reducing blood pressure, reducing the workload of the heart, and reducing the frequency and severity of angina attacks.
Propiedades
Número CAS |
161692-92-8 |
|---|---|
Nombre del producto |
Calcium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate |
Fórmula molecular |
C34H26CaF4O6 |
Peso molecular |
646.6 g/mol |
Nombre IUPAC |
calcium;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/2C17H14F2O3.Ca/c2*1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;/h2*2-7,9-10H,8H2,1H3,(H,21,22);/q;;+2/p-2 |
Clave InChI |
RGGUNEDYCJDNNU-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
SMILES canónico |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[Ca+2] |
Sinónimos |
calcium 4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxo-butanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)



![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)







![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
